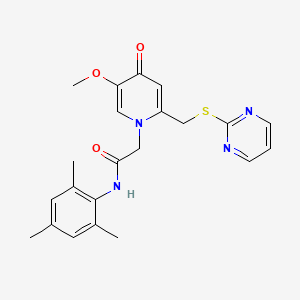
1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields of research. One of the main applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been shown to have potent activity against certain types of cancer cells and has been studied as a potential anticancer agent. It has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and has been studied for its potential as a therapeutic agent for inflammatory diseases. Additionally, it has been shown to have neuroprotective effects and has been studied for its potential as a therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is its potent activity against cancer cells. This makes it a valuable tool for studying cancer cell biology and for developing new anticancer therapies. Additionally, its anti-inflammatory and neuroprotective effects make it a valuable tool for studying inflammatory and neurodegenerative diseases.
One of the main limitations of 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is its potential toxicity. This compound has been shown to have cytotoxic effects on certain types of cells, which may limit its usefulness in certain types of experiments. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of studies.
Future Directions
There are several future directions for research on 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole. One direction is to further study its mechanism of action and to identify its molecular targets. This will help to better understand its potential therapeutic applications and to develop more specific and effective therapies. Another direction is to study its potential as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies are needed to evaluate its safety and toxicity in vivo, which will be important for its potential clinical development.
Synthesis Methods
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole involves a series of chemical reactions. The starting material for the synthesis is 2,2-difluoroethylamine, which is reacted with 4-iodo-3-(isopropoxymethyl)-1H-pyrazole-5-carbaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to further chemical reactions to yield the final product, 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole. The synthesis method has been optimized to achieve high yields and purity of the final product.
properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2IN2O/c1-6(2)15-5-8-7(12)3-14(13-8)4-9(10)11/h3,6,9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIQZNOZIGJBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1I)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide](/img/structure/B2604942.png)

![1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604947.png)


![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2604951.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2604953.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2604954.png)
![2,4-Dimethyl-7-phenyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2604955.png)

![N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2604958.png)
![9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2604959.png)
